molecular formula C10H13ClFN3 B1489226 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine CAS No. 2001944-05-2

2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine

Cat. No.: B1489226
CAS No.: 2001944-05-2
M. Wt: 229.68 g/mol
InChI Key: MTWARNJJXIIUKF-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine is a chemical compound characterized by its unique molecular structure, which includes a pyrazine ring substituted with a chlorine atom and a fluoromethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method includes the reaction of 4-(fluoromethyl)piperidine with appropriate chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position on the pyrazine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium cyanide or potassium iodide.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the chlorine or fluoromethyl groups.

Scientific Research Applications

Chemistry: In chemistry, 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its unique structure may contribute to the development of new treatments for various diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products.

Mechanism of Action

The mechanism by which 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine

  • 2-Chloro-3-(4-ethylpiperidin-1-yl)pyrazine

  • 2-Chloro-3-(4-(trifluoromethyl)piperidin-1-yl)pyrazine

Uniqueness: 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine stands out due to its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds. The presence of the fluoromethyl group, in particular, may confer unique properties that differentiate it from other analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Biological Activity

Potential Biological Activities

While specific biological activities of 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine have not been extensively reported, related pyrazine derivatives have demonstrated various biological properties, including:

  • Antimicrobial Activity : Many pyrazine derivatives exhibit antimicrobial properties, suggesting that this compound may also possess such activity.
  • Antitumor Activity : Pyrazines have been linked to antitumor effects, potentially through mechanisms involving inhibition of key signaling pathways in cancer cells.
  • Receptor Interactions : The piperidine moiety may facilitate interactions with various receptors in the body, influencing a range of biological processes.

Similar Compound Studies

Research on similar compounds has indicated that pyrazine derivatives can exhibit significant biological activities. For instance:

  • Antiproliferative Effects : A study on related pyrazine derivatives showed promising antiproliferative effects against various cancer cell lines, with IC50 values ranging from 0.98 to 1.28 µM for specific derivatives .
  • Kinase Inhibition : Compounds with structural similarities to this compound have been evaluated for their inhibitory effects on kinases such as c-Met and VEGFR-2, which are crucial in cancer progression .

The exact mechanism of action for this compound remains unclear; however, it is hypothesized that the compound may interact with specific molecular targets involved in cellular signaling pathways. For example:

  • PI3-Kinase Inhibition : Some related compounds have been shown to selectively inhibit Class I PI3-kinase enzymes, which play a role in cell growth and survival. This suggests a potential pathway for therapeutic applications against cancers and inflammatory diseases .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological ActivityReference
Compound APyrazine + PiperidineAntitumor, Antimicrobial
Compound BChlorinated PyrazineKinase Inhibition
Compound CFluorinated PiperidineAntiproliferative

Properties

IUPAC Name

2-chloro-3-[4-(fluoromethyl)piperidin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN3/c11-9-10(14-4-3-13-9)15-5-1-8(7-12)2-6-15/h3-4,8H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWARNJJXIIUKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CF)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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